(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride CAS number
(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride CAS number
An In-depth Technical Guide to (R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
This guide provides a comprehensive technical overview of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS No. 1246466-85-2), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, discuss synthetic considerations, explore its application in modern drug discovery, and provide detailed protocols for its safe handling and storage. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.
Core Physicochemical Properties and Characterization
(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the C-3 position. This functional group imparts unique electronic and metabolic properties, making it a valuable synthon for modulating the characteristics of lead compounds in discovery programs.
The incorporation of the trifluoromethoxy moiety is a strategic choice in medicinal chemistry. The -OCF₃ group is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor, which can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets. Its stereospecific (R)-configuration allows for precise three-dimensional positioning within a target's binding pocket, a critical factor for enhancing potency and selectivity.
Table 1: Physicochemical Properties of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1246466-85-2 | [1][2][3] |
| Molecular Formula | C₅H₉ClF₃NO | [2] |
| Molecular Weight | 191.58 g/mol | [1][2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
| InChI Key | IIFGGUFFJXGABG-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Refrigerated | [2] |
Standard analytical characterization for this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure, purity, and identity, which are typically provided on a lot-specific Certificate of Analysis (COA).[2]
Synthesis and Manufacturing Considerations
The synthesis of highly functionalized, chiral pyrrolidines like (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride requires robust stereoselective methods. While specific proprietary synthesis routes for this exact compound are not publicly detailed, the general approach relies on established methodologies for creating chiral heterocyclic intermediates.
A common strategy involves the use of a chiral precursor, such as (S)-3-hydroxypyrrolidine, which can be elaborated into the target molecule. The introduction of the trifluoromethoxy group is a key transformation that often requires specialized reagents and conditions. The overall process must ensure the retention of the desired stereochemistry at the C-3 position.
A generalized workflow for producing such a compound is outlined below. This process begins with a protected chiral starting material, proceeds through a key fluorination step, and concludes with deprotection and salt formation to yield the final hydrochloride product.
Safety, Handling, and Storage Protocols
As with any laboratory chemical, proper handling and storage of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride are paramount to ensure personnel safety and maintain the integrity of the compound. This substance is classified as hazardous and requires specific precautions.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
| Precautionary Codes | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P332+P317, P337+P317, P501 | [2] |
Step-by-Step Handling and Personal Protective Equipment (PPE) Protocol
The following protocol outlines the mandatory steps for the safe handling of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride in a research setting.
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Engineering Controls Assessment:
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Personal Protective Equipment (PPE) Donning:
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Eye Protection: Wear chemical safety goggles with side shields that conform to appropriate government standards. [4] * Hand Protection: Wear impervious protective gloves (e.g., nitrile). Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. [5] * Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional impervious clothing. [4]
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Compound Handling:
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Emergency Procedures:
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If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. [4] * If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention. [4][8] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention. [4][7] * If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. [8]
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Storage and Disposal:
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Store the compound in its original, tightly sealed container. [6][8] * Keep the container in a dry, cool, and well-ventilated place, under refrigerated conditions as recommended. [2][8] * Dispose of waste material and contaminated items in accordance with all local, regional, and national regulations at an approved waste disposal facility. [8]
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Conclusion
(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride is a high-value, chiral building block with significant potential in modern chemical research, particularly in the fields of medicinal and agrochemical discovery. Its unique combination of a pyrrolidine core, a stereospecific center, and a trifluoromethoxy group provides chemists with a powerful tool for synthesizing novel molecules with tailored properties. Understanding its physicochemical characteristics, synthetic context, and adhering to strict safety protocols are essential for leveraging its full potential in the laboratory and advancing the development of new chemical entities.
References
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British Pharmacopoeia Commission. Safety data sheet - Triprolidine hydrochloride. [Link]
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PubChem. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN. [Link]
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WIPO Patentscope. NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. [Link]
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Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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ResearchGate. 1 H NMR spectrum of 3 | Download Scientific Diagram. [Link]
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